D-Phenylalanine
描述
Molecular Configuration and Stereochemical Properties
This compound ((2R)-2-amino-3-phenylpropanoic acid) is characterized by its chiral center at the α-carbon, which adopts the R-configuration (Figure 1). This enantiomer is non-proteinogenic, unlike its L-counterpart, and is synthesized industrially via enzymatic resolution or asymmetric synthesis. Its absolute configuration was confirmed through circular dichroism (CD) spectroscopy and X-ray crystallography.
Table 1: Molecular identity of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}9\text{H}{11}\text{NO}_2 $$ | |
| CAS number | 673-06-3 | |
| Molar mass | 165.19 g/mol | |
| Optical rotation ($$[\alpha]_D$$) | +34° to +35.5° (c=2, H$$_2$$O) |
The stereochemical purity of this compound is critical for applications in chiral drug synthesis. Recent advancements in immobilized phenylalanine ammonia-lyase (PAL) systems achieve enantiomeric excess ($$ee$$) >99%.
Physicochemical Properties: Melting Point, Solubility, and Stability
This compound exhibits distinct thermal and solubility profiles. Its melting point ranges from 273–276°C, with decomposition observed near 307°C. Solubility in water varies between 1 mg/mL (6.05 mM) and 30 mg/mL, depending on temperature and pH. The compound is stable at −20°C for over 26 months but degrades at elevated temperatures (>60°C).
Table 2: Physicochemical properties
| Property | Value | Source |
|---|---|---|
| Melting point | 273–276°C (decomposes) | |
| Boiling point | 307.5°C (estimated) | |
| Water solubility | 1–30 mg/mL | |
| Stability (25°C) | Stable in dry conditions |
The compound’s low solubility in nonpolar solvents (e.g., DMSO, ethanol) limits its use in organic synthesis without derivatization.
Comparative Analysis of D- and L-Phenylalanine Isomerism
The enantiomers differ in biological activity and chemical behavior. While L-phenylalanine incorporates into proteins, this compound inhibits bacterial biofilms and modulates neurotransmitter systems.
Table 3: Isomeric comparison
Enzymatic resolution using PAL efficiently separates racemic mixtures, favoring L-phenylalanine deamination and leaving D-enantiomer intact.
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies reveal monoclinic crystal structures for this compound derivatives, with unit cell parameters $$a = 5.746$$ Å, $$b = 20.636$$ Å, and $$c = 9.280$$ Å. The amino group forms hydrogen bonds with adjacent carboxylate moieties, stabilizing the lattice.
Spectroscopic features :
- $$^1$$H NMR (500 MHz, D$$2$$O): δ 7.32–7.21 (m, 5H, aromatic), 3.99 (dd, 1H, α-CH), 3.12 (dd, 2H, β-CH$$2$$).
- IR (ATR): 1580 cm$$^{-1}$$ (C=O stretch), 1490 cm$$^{-1}$$ (aromatic C=C).
Table 4: Crystallographic data for this compound derivatives
| Compound | Space group | Unit cell parameters (Å) | Source |
|---|---|---|---|
| N-Benzyloxysuccinimide | P2$$_1$$ | $$a = 5.746$$, $$b = 20.636$$, $$c = 9.280$$ |
Spectroscopic methods, including CD and polarimetry, are indispensable for confirming enantiomeric purity in pharmaceutical batches.
属性
IUPAC Name |
(2R)-2-amino-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Record name | D-PHENYLALANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025876 | |
| Record name | D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-phenylalanine appears as needles or prisms. (NTP, 1992) | |
| Record name | D-PHENYLALANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
563 °F at 760 mmHg (Sublimes) (NTP, 1992) | |
| Record name | D-PHENYLALANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | D-PHENYLALANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | D-Phenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
673-06-3 | |
| Record name | D-PHENYLALANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | D-Phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Phenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Phenylalanine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/032K16VRCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
541 to 543 °F (Decomposes) (NTP, 1992) | |
| Record name | D-PHENYLALANINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
准备方法
Reaction Pathway and Catalytic System
A seven-step asymmetric hydrogenation route was developed for synthesizing N-BOC-D-phenylalanine at 150-kg scale. Starting with terephthalic dialdehyde, the process involves:
-
Monoreduction : Selective reduction of one aldehyde group to a hydroxymethyl intermediate.
-
Erlenmeyer Condensation : Formation of a β,γ-dehydro-α-acetamido ester via reaction with hippuric acid.
-
Ring-Opening/O-Deacetylation : Methanol-mediated cleavage to yield 4-(hydroxymethyl)-substituted dehydrophenylalanine.
-
Asymmetric Hydrogenation : Using [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄, achieving >98% enantiomeric excess (ee).
Key Parameters and Outcomes
-
Catalyst Loading : 0.1 mol% Rh achieved full conversion in 12 hours at 50°C.
-
Scale-Up : 150-kg batches with 92% overall yield and 99.5% purity.
-
Advantages : High stereoselectivity, suitability for industrial production.
-
Limitations : Multi-step synthesis increases complexity and cost.
Biocatalytic Cascades Using Engineered Aminotransferases
Deracemization and Stereoinversion Systems
A whole-cell cascade combining Proteus mirabilis L-amino acid deaminase (LAAD) and engineered Bacillus sp. YM-1 D-amino acid aminotransferase (DAAT) enables deracemization of racemic mixtures or L-amino acids to this compound derivatives.
Enzyme Engineering
Process Metrics
Chiral Catalyst-Mediated Chemical Synthesis
Transition Metal-Organophosphorus Catalysis
A Chinese patent (CN102234241A) describes asymmetric hydrogenation of N-acetyl dehydrophenylalanine using Rh/(R,R)-Ethyl-DuPhos catalysts:
Reaction Conditions
Performance Data
Stereoinversion Enzymatic Routes
L- to D-Amino Acid Conversion
A cascade system coupling P. mirabilis LAAD and Symbiobacterium thermophilum DAPDH (StDAPDH) converts L-phenylalanine (L-Phe) to D-Phe via phenylpyruvic acid (PPA):
Reaction Optimization
Scalability
Engineered Phenylalanine Ammonia Lyase (PAL) Systems
Petroselinum crispum PAL Variants
Mutant PALs catalyze ammonia elimination from L-Phe to cinnamic acid, followed by asymmetric ammonia addition to yield D-Phe:
Mutant Design
Process Metrics
Comparative Analysis of Preparation Methods
化学反应分析
Types of Reactions: D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylethylamine.
Substitution: this compound can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.
Major Products:
Oxidation: Phenylpyruvic acid.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylalanine derivatives.
科学研究应用
Analgesic Applications
D-phenylalanine has been investigated for its potential analgesic properties, particularly in the context of chronic pain management. Research indicates that this compound may inhibit the degradation of enkephalins, which are endogenous peptides that modulate pain perception. A study involving chronic pain patients showed a response rate to this compound ranging from 32% to 75%, although the overall analgesic effect was not significantly greater than that of a placebo .
Case Study: Analgesic Effectiveness
- Study Design: Double-blind crossover trial with 30 subjects.
- Dosage: 250 mg of this compound administered four times daily.
- Results: Pain relief reported by 25% on this compound versus 22% on placebo; no significant difference overall .
Biochemical Research
This compound is utilized in biochemical studies due to its unique properties compared to its L-isomer. It serves as a probe for detecting hydroxyl radicals in vivo, providing insights into oxidative stress in biological systems. In one study, this compound demonstrated higher specificity for detecting hydroxyl radicals due to its lack of enzymatic conversion by phenylalanine hydroxylase .
Table: Comparison of this compound and L-Phenylalanine
| Property | This compound | L-Phenylalanine |
|---|---|---|
| Hydroxyl Radical Detection | High specificity | Lower specificity |
| Enzymatic Conversion | None | Yes |
Pharmaceutical Applications
This compound is also used as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the production of nateglinide, a medication used for managing type 2 diabetes . This application highlights the compound's significance in drug development.
Synthesis Pathway
- Starting Material: this compound
- End Product: Nateglinide (meglitinide class)
Potential Nutritional and Therapeutic Uses
While research on the nutritional value of this compound is limited, some studies suggest it may play a role in enhancing mood and cognitive function due to its conversion to tyrosine, which is a precursor to neurotransmitters such as dopamine . However, findings remain inconclusive regarding its efficacy for conditions like depression and attention deficit hyperactivity disorder.
Cosmetic Applications
This compound has been explored in cosmetic formulations for its potential skin benefits. It may assist in skin pigmentation treatments when combined with ultraviolet light therapy for conditions like vitiligo .
作用机制
D-Phenylalanine exerts its effects primarily by inhibiting the enzymes carboxypeptidase A, endorphinase, and enkephalinase. These enzymes degrade endorphins, and by slowing their action, this compound helps to maintain higher levels of endorphins in the body, which can reduce pain . Additionally, this compound is a precursor to several neurotransmitters, contributing to its effects on mood and cognitive function .
相似化合物的比较
L-Phenylalanine
Key Insight : While both isomers bind similarly to enzymes like gramicidin synthetase (RMSD: 0.19 Å for backbone atoms) , their metabolic and functional roles diverge significantly.
D-Tyrosine and D-Tryptophan
- Structural Similarity: All three are aromatic D-amino acids with benzyl (D-Phe), phenolic (D-Tyr), or indole (D-Trp) side chains.
- Binding Specificity : Aptazymes (e.g., II-R1-3) recognize the benzyl group of D-Phe but show reduced affinity for D-Tyr and D-Trp due to side-chain modifications .
- Biological Roles :
D-Asparagine
Key Insight : Despite comparable brain levels, D-Phe has direct neuroprotective roles, whereas D-Asn relies on conversion to active metabolites.
生物活性
D-Phenylalanine (DPA) is a non-proteinogenic amino acid that has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
This compound primarily exerts its effects through the inhibition of enkephalinase, an enzyme responsible for degrading enkephalins, which are endogenous peptides involved in pain modulation. By inhibiting this enzyme, this compound may enhance the levels of enkephalins in the brain, potentially increasing pain thresholds and providing analgesic effects.
Key Mechanisms:
- Enkephalinase Inhibition : DPA blocks the breakdown of enkephalins, leading to increased levels of these pain-relieving peptides in the central nervous system.
- Amyloid Formation Modulation : this compound has been shown to inhibit the self-assembly of L-phenylalanine into amyloid fibrils, which is significant in conditions like phenylketonuria (PKU) where amyloid toxicity is a concern .
Pain Management
Research has investigated the analgesic effectiveness of this compound in chronic pain patients. A double-blind crossover study found that while some patients reported pain relief with DPA, there was no statistically significant difference compared to placebo . The variability in response suggests that while DPA may benefit some individuals, it does not universally alleviate chronic pain.
Phenylketonuria (PKU)
This compound's ability to modulate L-phenylalanine aggregation presents a potential therapeutic avenue for managing PKU. In studies, DPA has been shown to prevent the formation of toxic amyloid fibrils associated with PKU, suggesting its use as a therapeutic agent in this metabolic disorder .
Case Studies and Clinical Trials
- Chronic Pain Study : A study involving 30 chronic pain patients assessed the efficacy of this compound versus placebo. Results indicated that 25% of patients reported more pain relief with DPA compared to 22% with placebo; however, no significant overall difference was observed .
- PKU Management : In animal models, this compound demonstrated a capacity to alter the aggregation behavior of L-phenylalanine, leading to non-propagating flakes instead of harmful fibrils. This suggests a protective mechanism against amyloid toxicity in PKU .
- Combination Therapy : A hypothesis proposed combining DPA with N-acetyl-L-cysteine (NAC) to enhance dopamine release and stabilize reward pathways in the brain, which could be beneficial for conditions like Reward Deficiency Syndrome .
Data Table: Summary of Biological Activities
常见问题
Q. What are the primary methods for synthesizing and isolating enantiopure D-phenylalanine in laboratory settings?
this compound is synthesized via enzymatic resolution of racemic DL-phenylalanine using immobilized Rhodotorula glutinis phenylalanine ammonia-lyase (RgPAL) in packed-bed reactors. This method achieves >99% enantiomeric excess (ee) by selectively converting L-phenylalanine to trans-cinnamic acid, leaving this compound intact . HPLC with chiral columns (e.g., C18 with L-Pro-Cu(II) mobile phase) is used to quantify enantiopurity, ensuring resolution accuracy . Alternative approaches include heterologous pathway engineering in E. coli via D-aminotransferase expression, though metabolic bottlenecks (e.g., enzyme kinetics) require optimization .
Q. How is this compound detected and quantified in complex biological matrices?
Molecularly imprinted polymer (MIP)-based extended-gate field-effect transistor (EG-FET) chemosensors enable selective detection of this compound. These sensors use Au-glass slides coated with phenylalanine-templated MIP films, achieving specificity via π-stacking and hydrogen-bonding interactions . For quantification, HPLC with UV detection (205 nm) and chiral mobile phases remains the gold standard, with detection limits <1 µM . Bradford assays are unsuitable due to interference from proteins in biological samples .
Q. What experimental models are used to study this compound’s pharmacological activity?
Murine models are employed to evaluate cognitive effects (e.g., object recognition memory tests). This compound (50 mg/kg, intraperitoneal) enhances carbonic anhydrase (CA) activity in brain homogenates, improving memory retention. Co-administration with acetazolamide (a CA inhibitor) validates target specificity . For pain studies, models like chronic constriction injury (CCI) in rodents assess analgesic efficacy, though conflicting results necessitate rigorous controls (e.g., placebo groups, blinded assessments) .
Advanced Research Questions
Q. How can structural discrepancies between computational docking and crystallographic data for this compound-binding proteins be resolved?
X-ray crystallography (e.g., ternary complexes with ATP and this compound at 2.0 Å resolution) provides atomic-level insights into binding interactions. Computational docking (e.g., LUDI scoring) identifies hydrogen bonds (e.g., His42L–α-amino group) and hydrophobic contacts (e.g., Trp134H π-stacking). Discrepancies arise from flexible side-chain conformations; molecular dynamics (MD) simulations refine models by accounting for thermal fluctuations . Mutational analysis (e.g., Tyr40L/Ala substitutions) validates predicted interactions experimentally .
Q. What strategies address metabolic bottlenecks in microbial this compound biosynthesis?
In E. coli, bottlenecks in the heterologous this compound pathway (e.g., low D-aminotransferase activity) are identified via metabolomics (e.g., LC-MS quantification of intermediates like phenylpyruvate). Directed evolution or codon optimization enhances enzyme expression. Flux balance analysis (FBA) guides genetic modifications (e.g., knockout of competing pathways like L-phenylalanine synthesis) to improve yield . Scaling requires bioreactor optimization (e.g., dissolved oxygen, pH control) to maintain volumetric productivity >7 g/L/h .
Q. How can contradictory data on this compound’s analgesic efficacy be systematically evaluated?
Meta-analyses of preclinical studies should assess variables like dosage (10–100 mg/kg), administration route, and pain model (e.g., neuropathic vs. inflammatory). Inconsistent human trial results (e.g., fibromyalgia studies) may stem from placebo effects or heterogeneous cohorts. Stratified analysis by biomarkers (e.g., serum CA activity) or receptor expression (e.g., niacin receptor 2) can isolate responder subgroups . Reproducibility requires standardized protocols (e.g., NIH Toolbox for pain assessment) .
Q. What methodologies optimize enantiomeric separation of this compound for industrial-scale applications?
Immobilized RgPAL in recirculating packed-bed reactors achieves 99% ee with a productivity of 7.2 g/L/h. Continuous systems minimize enzyme inactivation and substrate inhibition . Alternative approaches include ligand-exchange chromatography with Cu(II)-L-proline complexes, though scalability is limited by resin costs. Single-step crystallization using chiral solvents (e.g., ethanol/water mixtures) is emerging but requires purity >95% .
Methodological Considerations
Q. What controls are critical when designing in vivo studies on this compound’s neuroactive effects?
Include sham-operated animals to exclude surgical stress confounders. Use CA-specific inhibitors (e.g., acetazolamide) to confirm mechanism of action. Blood-brain barrier permeability must be verified via LC-MS quantification of brain this compound levels post-administration . For behavioral assays, automated video tracking (e.g., ANY-maze) reduces observer bias .
Q. How should researchers address batch-to-batch variability in enzymatically synthesized this compound?
Implement quality control protocols: (1) HPLC purity checks (retention time ±0.1 min), (2) enzyme activity assays (e.g., NADH consumption rates for aminotransferases), and (3) endotoxin testing for in vivo applications. Use design of experiments (DoE) to optimize reaction conditions (e.g., pH, temperature) and reduce variability .
Q. What computational tools predict this compound’s interactions with non-ribosomal peptide synthetases (NRPS)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model NRPS binding pockets. Key parameters include binding free energy (ΔG < −8 kcal/mol) and hydrogen-bond occupancy (>50% simulation time). Validate predictions with site-directed mutagenesis (e.g., Ala scanning of active-site residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
